molecular formula C27H17FN2O3 B2887624 3-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl naphthalene-1-carboxylate CAS No. 380477-82-7

3-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl naphthalene-1-carboxylate

Cat. No.: B2887624
CAS No.: 380477-82-7
M. Wt: 436.442
InChI Key: DOKNAVUASMGPPT-UHFFFAOYSA-N
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Description

3-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl naphthalene-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a cyano group, and a fluoroanilino group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl naphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-carboxylic acid with an appropriate aniline derivative under acidic conditions. The reaction is followed by the introduction of a cyano group through nucleophilic substitution. The final step involves the formation of the enyl linkage through a Knoevenagel condensation reaction, which is catalyzed by a base such as piperidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl naphthalene-1-carboxylate is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes and signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-cancer agent due to its ability to inhibit certain enzymes involved in tumor growth.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 3-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. For example, in cancer cells, it inhibits the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl naphthalene-1-carboxylate stands out due to its combination of a naphthalene ring, a cyano group, and a fluoroanilino group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject for research and industrial applications.

Properties

IUPAC Name

[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17FN2O3/c28-21-11-13-22(14-12-21)30-26(31)20(17-29)15-18-5-3-8-23(16-18)33-27(32)25-10-4-7-19-6-1-2-9-24(19)25/h1-16H,(H,30,31)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKNAVUASMGPPT-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=C(C#N)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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